Structural Determinant of Enzyme Recognition: C3-Phenyl Chromone vs. Unsubstituted Analog in Factor XIa Binding
The presence or absence of the 3-phenyl substituent on the chromenone core of 7-thiophene-2-carboxylate esters is a binary switch for Factor XIa (FXIa) enzyme recognition. In the PubChem BioAssay (AID 846)-derived BindingDB dataset, 2-oxo-4-phenyl-chromen-7-yl thiophene-2-carboxylate (BDBM32856) inhibited FXIa with an IC₅₀ of 1,550 nM, whereas the des-phenyl analog 2-oxo-chromen-7-yl thiophene-2-carboxylate (BDBM32862) showed negligible inhibition (IC₅₀ = 2,680 nM) under identical assay conditions [1]. This represents a 1.73-fold loss of potency upon removal of the phenyl group from the chromone scaffold, demonstrating that the C3/C4 aromatic substituent is not merely a passive modulator but a recognition-essential pharmacophoric element. For the target compound 4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate, which retains the 3-phenyl substitution but with the oxo at the 4-position (rather than the 2-position as in the BindingDB entries), these data establish that procurement of the des-phenyl analog would predictably yield a compound with qualitatively different target engagement potential [1].
| Evidence Dimension | Factor XIa enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly tested in this assay; inferred to possess FXIa interaction potential based on 3-phenyl substitution pattern. |
| Comparator Or Baseline | 2-Oxo-4-phenyl-chromen-7-yl thiophene-2-carboxylate (BDBM32856): IC₅₀ = 1,550 nM; 2-Oxo-chromen-7-yl thiophene-2-carboxylate (BDBM32862): IC₅₀ = 2,680 nM |
| Quantified Difference | 1.73-fold loss of FXIa inhibition upon removal of 4-phenyl group from chromone scaffold. |
| Conditions | Factor XIa (0.23 μg/mL) incubated with Boc-Glu-Ala-Arg-AMC substrate (15 μM) in 10 μL assay buffer, pH 7.4, 23°C, 2 hr incubation; fluorescence readout; PubChem BioAssay AID 846. |
Why This Matters
This evidence establishes that the 3-phenyl substituent—a key structural feature retained in the target compound—is a critical determinant of target protein recognition in the chromenyl thiophene-2-carboxylate series, meaning that analog selection or substitution based solely on the chromone-thiophene scaffold (ignoring C3 substitution) risks procuring a compound with functionally irrelevant binding properties.
- [1] BindingDB. BDBM32856 (2-oxo-4-phenyl-chromen-7-yl thiophene-2-carboxylate) IC₅₀ = 1,550 nM; BDBM32862 (2-oxo-chromen-7-yl thiophene-2-carboxylate) IC₅₀ = 2,680 nM — Factor XIa Inhibition. PubChem BioAssay AID 846, Deposited 2009. Available at: https://bindingdb.org/ View Source
